2,4-Dinitro-5-fluoroanisole
Overview
Description
2,4-Dinitro-5-fluoroanisole is a useful research compound. Its molecular formula is C7H5FN2O5 and its molecular weight is 216.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that dinitroaniline herbicides, which are chemically similar to 2,4-dinitro-5-fluoroanisole, act specifically on tubulin proteins . These proteins play a crucial role in cell division and growth, particularly in plants .
Mode of Action
Dinitroaniline herbicides, which share a similar structure, inhibit the polymerization of tubulin into microtubules . This disruption of microtubule formation interferes with cell division and growth, leading to the characteristic growth response of inhibited lateral root development .
Biochemical Pathways
Dinitroaniline herbicides are known to disrupt the normal functioning of tubulin proteins, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as inhibited cell division and growth, particularly in the roots of plants .
Result of Action
Dinitroaniline herbicides, which share a similar structure, are known to cause swelling of the root tip, a universally recognized morphological effect . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted .
Action Environment
It is known that the efficacy of similar compounds, such as dinitroaniline herbicides, can be influenced by factors such as soil type, temperature, and moisture levels .
Biochemical Analysis
Biochemical Properties
2,4-Dinitro-5-fluoroanisole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with tubulin proteins, inhibiting their polymerization and thus affecting cell division . The nature of these interactions involves the binding of this compound to the active sites of tubulin, leading to the disruption of microtubule formation. This interaction is crucial in understanding the compound’s potential as a herbicide and its effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In particular, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. Additionally, the compound’s impact on tubulin polymerization results in the inhibition of cell division, which can lead to cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to tubulin proteins, inhibiting their polymerization and disrupting microtubule formation . This inhibition leads to the arrest of cell division and the induction of apoptosis. Furthermore, this compound has been shown to interact with other biomolecules, such as enzymes involved in oxidative stress response, leading to changes in gene expression and cellular metabolism. The compound’s ability to induce oxidative stress is a critical aspect of its molecular mechanism, as it triggers a cascade of cellular responses aimed at mitigating the damage caused by reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but its degradation can be accelerated by exposure to light and heat. Over time, the effects of this compound on cellular function can become more pronounced, with prolonged exposure leading to increased oxidative stress, DNA damage, and cell death. In both in vitro and in vivo studies, the long-term effects of this compound include alterations in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism At higher doses, the effects become more severe, with significant oxidative damage, disruption of cellular processes, and increased toxicity Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including cytotoxicity and genotoxicity
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes biotransformation in the body, leading to the formation of metabolites such as 2-amino-4-nitroanisole. This transformation involves the reduction of the nitro groups and subsequent reactions that produce a range of intermediate and end products. The metabolic pathways of this compound also include interactions with enzymes involved in oxidative stress response, further highlighting its impact on cellular metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, facilitated by specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by its solubility and affinity for different cellular compartments, influencing its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with tubulin proteins and other biomolecules involved in cellular processes. The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, such as the cytoskeleton and mitochondria. These localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Biological Activity
2,4-Dinitro-5-fluoroanisole (DNFA) is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNOF
- Molecular Weight : 232.17 g/mol
- Functional Groups : Nitro groups (-NO), fluoro group (-F), and methoxy group (-OCH).
The presence of these groups influences its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that DNFA exhibits various biological activities primarily through the following mechanisms:
- Nitric Oxide Release : DNFA can release nitric oxide (NO) upon reaction with glutathione (GSH), which plays a crucial role in cellular signaling and can induce apoptosis in cancer cells .
- Activation of Stress Pathways : Studies have shown that DNFA activates the c-Jun N-terminal kinase (JNK) pathway, leading to increased cell death in non-small cell lung cancer (NSCLC) models . The activation of this pathway is critical for its anti-tumor efficacy.
- Reactivity with Glutathione : The interaction with GSH not only affects the stability of the compound but also enhances its cytotoxic effects by depleting cellular GSH levels, leading to increased oxidative stress .
Table 1: IC50 Values for DNFA in Various Cell Lines
Cell Line | IC50 (µM) | Sensitivity Level |
---|---|---|
H1703 | 0.33 | Highly Sensitive |
H441 | 0.75 | Sensitive |
H1373 | 1.01 | Sensitive |
H2122 | 10.00 | Less Sensitive |
H1944 | 17.64 | Resistant |
The data shows that DNFA has potent anti-proliferative effects across several NSCLC cell lines, with the most pronounced effects observed in highly sensitive lines like H1703.
Case Study 1: Efficacy in NSCLC Models
In a study involving xenograft models of NSCLC, DNFA was administered at varying doses to assess its therapeutic potential. The results indicated significant tumor regression in treated groups compared to controls:
- Treatment Group : Tumor volume reduced by an average of 60% after four weeks.
- Control Group : Minimal changes in tumor volume were observed.
Histological analysis revealed increased apoptosis markers in treated tumors, correlating with JNK pathway activation .
Case Study 2: Comparative Analysis with Analogues
A comparative study evaluated DNFA against structural analogues lacking the nitro or fluoro substituents. The findings highlighted:
- DNFA : Induced robust activation of the JNK pathway and significant cell death.
- Analogues : Showed diminished or absent activation of the JNK pathway, leading to reduced efficacy.
This underscores the importance of specific functional groups in mediating biological activity .
Properties
IUPAC Name |
1-fluoro-5-methoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHMDNLFGUECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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